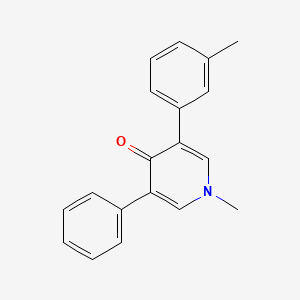
1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one is an organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl and phenyl groups
Méthodes De Préparation
The synthesis of 1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylacetophenone with benzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using ammonium acetate to yield the desired pyridine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various catalysts. Reaction conditions such as temperature, solvent, and pH are crucial for achieving desired products.
Applications De Recherche Scientifique
1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Methyl-3-(3-methylphenyl)-5-phenylpyridin-4(1H)-one include other substituted pyridines and chalcones. What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. Comparing its properties with those of related compounds can highlight its unique features and potential advantages in various applications.
Propriétés
Numéro CAS |
59757-04-9 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
1-methyl-3-(3-methylphenyl)-5-phenylpyridin-4-one |
InChI |
InChI=1S/C19H17NO/c1-14-7-6-10-16(11-14)18-13-20(2)12-17(19(18)21)15-8-4-3-5-9-15/h3-13H,1-2H3 |
Clé InChI |
NVWXNJCQVUGHGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CN(C=C(C2=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















